(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11,15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTIVBMLQJFUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437535 | |
| Record name | 4-Piperidinemethanol, 1-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19980-00-8 | |
| Record name | 4-Piperidinemethanol, 1-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone typically involves the reaction of piperidine derivatives with benzoyl chloride under controlled conditions. The reaction mixture is stirred for an extended period, followed by sequential washing with hydrochloric acid and sodium carbonate solutions. The product is then dried and concentrated to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of phenylmethanol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenylmethanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Chloromethyl and Methylene Analogs
- (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (C₁₃H₁₆ClNO, MW 237.73): The chloromethyl group increases lipophilicity (ClogP ≈ 2.5 vs. 1.8 for hydroxymethyl) and reactivity, making it prone to nucleophilic substitution. This compound is a precursor in synthesizing the hydroxymethyl derivative .
Hydroxymethyl vs. Aminobutyl Groups
- (4-(4-Aminobutyl)piperidin-1-yl)(phenyl)methanone (C₁₆H₂₄N₂O, MW 260.38): The aminobutyl chain introduces basicity (pKa ~9–10), enabling salt formation and enhanced blood-brain barrier penetration. This analog was synthesized via Staudinger reaction of an azide intermediate .
Benzophenone Derivatives with Extended Alkyl Chains
Compounds from and feature piperidine-linked benzophenones with pentyl or hexyl ether chains:
Key Differences :
- Extended alkyl chains increase lipophilicity (ClogP >4), favoring membrane permeability but reducing solubility.
- The target compound lacks these chains, resulting in lower molecular weight (219 vs. 441) and distinct pharmacodynamics.
Piperidine-Based Antagonists and Inhibitors
Nonretinoid Antagonists ():
- Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72): Incorporates a trifluoromethylphenyl group, enhancing metabolic stability and binding affinity (IC₅₀ <100 nM for retinol-binding protein) .
- Comparison : The trifluoromethyl group in 72 improves target selectivity but introduces synthetic complexity absent in the hydroxymethyl analog.
Monoacylglycerol Lipase (MAGL) Inhibitors ():
- (4-(4-Benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-methoxyphenyl)methanone (54): Features difluoro-methoxyphenyl substituents, critical for enzyme inhibition (IC₅₀ ~50 nM) .
- Comparison : The target compound’s hydroxymethyl group may reduce MAGL affinity but improve solubility for systemic delivery.
Anticancer Derivatives ():
- 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone (8f): This derivative integrates the hydroxymethyl-piperidine moiety into a dianilinopyrimidine scaffold, showing FAK inhibitory activity (IC₅₀ = 0.8 μM) and anticancer effects .
- Role of Hydroxymethyl: Enhances water solubility, facilitating cellular uptake compared to non-polar analogs.
Physicochemical Properties
| Property | Target Compound | Chloromethyl Analog | Methylene Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 219.28 | 237.73 | 201.26 |
| ClogP (Predicted) | 1.8 | 2.5 | 2.1 |
| Hydrogen-Bond Donors | 1 (OH) | 0 | 0 |
| Solubility (mg/mL, Water) | ~10 | <1 | <1 |
Biological Activity
Overview
(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone, also known by its chemical formula C13H17NO2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with active sites, leading to the modulation or inhibition of enzyme activity. This structural capability enhances its binding affinity and specificity towards biological targets, making it a promising candidate for therapeutic applications.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. In vitro experiments have demonstrated significant antiproliferative activity against various cancer cell lines, including:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Inhibition of cell proliferation |
| Breast Cancer | MDA-MB-231 | Significant antiproliferative effect |
| Liver Cancer | HepG2 | Induction of apoptosis |
| Colorectal Cancer | HCT116 | Growth inhibition |
These findings suggest that the compound may induce apoptosis and inhibit cell growth in cancer cells, indicating its potential as an anticancer agent.
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Notably, it has shown activity against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Studies report minimal inhibitory concentrations (MIC) effective against resistant strains, suggesting that this compound could serve as a valuable antimicrobial agent.
Case Studies
A notable case study involved the synthesis and evaluation of this compound derivatives. These derivatives were tested for their biological activities, revealing that modifications in the piperidine ring significantly influenced their potency against cancer cell lines and bacterial strains.
Research Findings
Research indicates that compounds similar to this compound exhibit various biological activities:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
